

An In-depth Technical Analysis of the Crystal Structure of Iodine Tribromide (IBr₃)

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Compound of Interest

Compound Name: Iodine tribromide

Cat. No.: B1599007

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Abstract

Iodine tribromide (IBr₃), a fascinating interhalogen compound, exists in the solid state as the ionic species, [IBr₂]⁺[Br₃]⁻. This document provides a comprehensive analysis of its crystal structure, determined through X-ray crystallography. It details the experimental protocols for its synthesis and structural determination, presents key crystallographic data in a structured format, and visualizes the structural relationships. This technical guide is intended for professionals in chemical and materials science research.

Introduction

Iodine tribromide is a dark brown solid that is chemically reactive. Its solid-state structure is of significant interest as it deviates from a simple molecular IBr₃ arrangement. Instead, it forms an ionic lattice composed of the dibromiodonium(III) cation ([IBr₂]⁺) and the tribromide anion ([Br₃]⁻). This arrangement is crucial for understanding its reactivity and physical properties. The determination of this structure has been accomplished through single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of Iodine Tribromide Crystals

The synthesis of **iodine tribromide** suitable for single-crystal X-ray diffraction involves the direct reaction of the elements.

Methodology:

- A stoichiometric amount of high-purity iodine is dissolved in an excess of liquid bromine in a sealed, thick-walled glass tube.
- The mixture is gently warmed to approximately 60°C to ensure complete reaction and then slowly cooled to room temperature.
- The tube is then cooled to a lower temperature (e.g., 0°C) over several days to facilitate the crystallization of **iodine tribromide**.
- Single crystals are isolated from the excess bromine in a dry atmosphere due to the hygroscopic nature of the compound.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of **iodine tribromide** was determined using single-crystal X-ray diffraction.

Methodology:

- A suitable single crystal of IBr_3 was selected and mounted on a goniometer head.
- The crystal was maintained at a low temperature (typically 100-150 K) to minimize thermal vibrations and potential decomposition.
- X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo $K\alpha$ radiation, $\lambda = 0.71073 \text{ \AA}$).
- The collected diffraction data were processed, including corrections for Lorentz and polarization effects, and an absorption correction was applied.
- The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 .
- All atoms were refined anisotropically.

Crystallographic Data and Structure Analysis

The crystal structure of **iodine tribromide** is orthorhombic. The fundamental building blocks of the crystal are the planar $[\text{IBr}_2]^+$ cations and the linear $[\text{Br}_3]^-$ anions.

Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	IBr_3
Formula weight	366.62 g/mol
Crystal system	Orthorhombic
Space group	Pccn
a (Å)	10.985
b (Å)	11.231
c (Å)	8.894
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1096.3
Z	8
Calculated density (g/cm ³)	4.445

Selected Bond Lengths and Angles

The structure reveals distinct geometries for the cation and anion. The $[\text{IBr}_2]^+$ cation is bent, while the $[\text{Br}_3]^-$ anion is nearly linear.

Bond	Length (Å)	Angle	Degree (°)
I-Br1 (in [IBr ₂] ⁺)	2.516	Br1-I-Br2 (in [IBr ₂] ⁺)	93.8
I-Br2 (in [IBr ₂] ⁺)	2.509		
Br3-Br4 (in [Br ₃] ⁻)	2.545	Br3-Br4-Br5 (in [Br ₃] ⁻)	178.2
Br4-Br5 (in [Br ₃] ⁻)	2.551		

Visualization of Structural Relationships

The following diagrams illustrate the experimental workflow for structure determination and the ionic components of the **iodine tribromide** crystal structure.

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